Dibenzo[b,f][1,4]thiazepin-11-amine
Description
Evolution of the Dibenzo[b,f]nih.govsphinxsai.comthiazepine Core as a Privileged Heterocyclic Scaffold in Drug Design
The dibenzo[b,f] nih.govsphinxsai.comthiazepine core, characterized by two benzene (B151609) rings fused to a central seven-membered thiazepine ring, is recognized as a "privileged structure" in drug design. nih.govresearchgate.net This designation is given to molecular frameworks that can bind to multiple, unrelated biological targets, thereby offering a versatile platform for the development of new drugs. nih.govresearchgate.net The unique three-dimensional "butterfly-like" conformation, where the thiazepine ring often adopts a boat conformation, allows for specific spatial arrangements of substituents, influencing receptor binding and pharmacological activity. nih.govresearchgate.net
The journey of the dibenzo[b,f] nih.govsphinxsai.comthiazepine scaffold began with the discovery of its utility in the development of antipsychotic and antidepressant medications. nih.govsphinxsai.com The structural and electronic properties imparted by the sulfur and nitrogen heteroatoms within the central ring are crucial for its biological activity. Over the years, extensive research has expanded the therapeutic potential of this core, leading to the discovery of derivatives with antihistaminic and other activities. nih.govsphinxsai.com The ability to readily modify the core structure through various synthetic strategies has further cemented its status as a privileged scaffold, enabling chemists to fine-tune the pharmacological profiles of the resulting compounds.
Significance of Dibenzo[b,f]nih.govsphinxsai.comthiazepin-11-amine Derivatives in Contemporary Drug Discovery
Dibenzo[b,f] nih.govsphinxsai.comthiazepin-11-amine and its derivatives are of paramount importance in the synthesis of a wide range of biologically active molecules. The amine group at the 11-position serves as a crucial handle for introducing diverse side chains, which can significantly modulate the compound's interaction with biological targets.
A prime example of the significance of this structural motif is its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine. sphinxsai.comtsijournals.com The synthesis of Quetiapine and other derivatives often starts from dibenzo[b,f] nih.govsphinxsai.comthiazepin-11(10H)-one, which is then converted to the corresponding 11-chloro intermediate. nih.govtsijournals.com Subsequent reaction with an appropriate amine, such as a piperazine (B1678402) derivative, yields the final active pharmaceutical ingredient. nih.govtsijournals.com
The versatility of the dibenzo[b,f] nih.govsphinxsai.comthiazepin-11-amine backbone has spurred the development of numerous derivatives with a broad spectrum of applications, including treatments for schizophrenia and bipolar disorder. nih.govsphinxsai.com Researchers continue to explore new derivatives with the aim of discovering compounds with improved efficacy and reduced side effects. sphinxsai.com
Comparative Analysis with Related Tricyclic Systems
To fully appreciate the unique properties of the dibenzo[b,f] nih.govsphinxsai.comthiazepine system, it is insightful to compare it with related tricyclic scaffolds such as dibenzo[b,f] nih.govsphinxsai.comoxazepines and dibenzo[b,e] nih.govsphinxsai.comdiazepinones. These systems share the tricyclic framework but differ in the heteroatoms present in the central seven-membered ring.
| Feature | Dibenzo[b,f] nih.govsphinxsai.comthiazepine | Dibenzo[b,f] nih.govsphinxsai.comoxazepine | Dibenzo[b,e] nih.govsphinxsai.comdiazepine (B8756704) |
| Central Ring Heteroatoms | Sulfur (S) and Nitrogen (N) | Oxygen (O) and Nitrogen (N) | Two Nitrogen (N) atoms |
| Key Biological Activities | Antipsychotic, antidepressant, antihistaminic nih.govsphinxsai.com | Antidepressant, analgesic, histamine (B1213489) H4 receptor agonist researchgate.net | Cholinesterase inhibitors nih.gov |
| Structural Features | The sulfur atom influences the ring conformation and electronic properties. | The oxygen atom impacts the geometry and hydrogen bonding capabilities. | The two nitrogen atoms provide sites for substitution and influence basicity. |
Similarly, dibenzo[b,e] nih.govsphinxsai.comdiazepines, containing two nitrogen atoms in the central ring, have been explored for their potential as cholinesterase inhibitors. nih.gov The presence of two nitrogen atoms offers different possibilities for chemical modification compared to the single nitrogen in the thiazepine and oxazepine systems.
Structure
3D Structure
Properties
IUPAC Name |
benzo[b][1,4]benzothiazepin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGHLKRKXHUWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-26-5 | |
| Record name | Dibenzo(b,f)(1,4)thiazepin-11-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Dibenzo B,f 1 2 Thiazepin 11 Amine and Its Functionalized Analogues
Established Synthetic Routes to the Dibenzo[b,f]sphinxsai.compsu.eduthiazepin-11-amine Nucleus
Approaches Utilizing Intermediate Tricyclic Lactams (e.g., Dibenzo[b,f]sphinxsai.compsu.eduthiazepin-11(10H)-one)
A prominent and widely utilized route to dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11-amine and its derivatives involves the use of the tricyclic lactam, dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11(10H)-one, as a key intermediate. psu.edutsijournals.comchemicalbook.com This lactam serves as a versatile precursor that can be chemically modified to introduce the desired amine functionality at the 11-position.
Once the dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11(10H)-one is obtained, it is typically activated at the carbonyl group to facilitate the introduction of the amine. A common method for this activation is treatment with phosphorus oxychloride (POCl3) to form the corresponding 11-chloro-dibenzo[b,f] sphinxsai.compsu.eduthiazepine, an iminochloride intermediate. nih.gov This reactive intermediate can then undergo nucleophilic substitution with a suitable amine, such as diethylamine (B46881) or piperazine (B1678402) derivatives, to yield the final dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11-amine analogue. nih.gov
Another strategy involves the Smiles rearrangement. A facile and efficient method for the synthesis of a small library of dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11(10H)-ones via this rearrangement has been reported, with excellent isolated yields (70%-92%) under metal-free conditions. nih.gov
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| 1-Chloro-2-nitrobenzene, Thiophenol | NaOH, Fe/NH4Cl, Phenyl chloroformate, Polyphosphoric acid | Dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11(10H)-one | Dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11-amine derivatives | sphinxsai.com |
| Dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11(10H)-one | Phosphorus oxychloride, Diethylamine | 11-Chloro-dibenzo[b,f] sphinxsai.compsu.eduthiazepine | Dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11-yl-diethyl-amine | nih.gov |
| 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides | Various bases | Nitro-substituted dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11(10H)-ones | Amino-dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11(10H)-ones | researchgate.net |
Condensation and Cyclization Strategies (e.g., using o-aminobenzenethiol and o-chlorobenzonitrile)
An alternative synthetic approach to the dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11-amine nucleus involves the condensation and subsequent cyclization of appropriately substituted precursors. A notable example is the reaction between 2-aminobenzenethiol and 2-chlorobenzonitrile (B47944). patsnap.comgoogle.com
In this method, 2-aminobenzenethiol is reacted with 2-chlorobenzonitrile in a mixed solvent system, such as N,N-dimethylformamide (DMF) and benzene (B151609), in the presence of a base like potassium carbonate. patsnap.comgoogle.com This reaction forms the intermediate 2-amino-2'-cyanodiphenyl sulfide (B99878). The subsequent intramolecular cyclization of this intermediate is then carried out using a strong base, such as sodium tert-butoxide or potassium tert-butoxide, to yield the target product, 11-aminodibenzo[b,f] sphinxsai.compsu.eduthiazepine. patsnap.com This method is advantageous due to its simple and safe operation, reduced byproducts, and environmental friendliness. patsnap.comgoogle.com
Copper-catalyzed C-S bond coupling reactions have also been employed. For instance, the reaction of 2-iodobenzaldehydes with 2-aminobenzenethiols can be catalyzed by copper(II) chloride in the presence of N,N'-dimethylethane-1,2-diamine (DMEDA), which acts as both a ligand and a reductant. mdpi.com Similarly, a copper-catalyzed cyclization of o-aminothiophenol and o-chlorobenzaldehyde has been described. researchgate.net
| Reactant 1 | Reactant 2 | Key Reagents | Intermediate | Final Product | Reference |
| 2-Aminobenzenethiol | 2-Chlorobenzonitrile | K2CO3, Sodium tert-butoxide or Potassium tert-butoxide | 2-Amino-2'-cyanodiphenyl sulfide | 11-Aminodibenzo[b,f] sphinxsai.compsu.eduthiazepine | patsnap.comgoogle.com |
| 2-Iodobenzaldehydes | 2-Aminobenzenethiols | CuCl2, DMEDA | - | Dibenzo[b,f] sphinxsai.compsu.eduthiazepines | mdpi.com |
| o-Aminothiophenol | o-Chlorobenzaldehyde | Copper catalyst | Imine | Dihydrodibenzo[b,f] sphinxsai.compsu.eduthiazepine | researchgate.net |
Reagent-Specific Approaches (e.g., Sodium Hydride, Sodium Tert-butoxide, Potassium Tert-butoxide)
The choice of base plays a crucial role in the synthesis of dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11-amine and its analogues, with several strong bases being employed to facilitate key reaction steps.
Sodium Hydride (NaH): Sodium hydride is a powerful Brønsted base that has been utilized in various synthetic organic reactions. researchgate.net While traditionally used for deprotonation, recent studies have shown that in the presence of sodium iodide (NaI) or lithium iodide (LiI), NaH can also act as a hydride donor. researchgate.netnih.gov In the context of dibenzothiazepine synthesis, NaH has been used in the Chichibabin amination of pyridines, a reaction that could be conceptually extended to the synthesis of related heterocyclic systems. orgsyn.orgorgsyn.org
Sodium Tert-butoxide and Potassium Tert-butoxide: These strong, non-nucleophilic bases are frequently employed in cyclization and condensation reactions. youtube.com In the synthesis of 11-aminodibenzo[b,f] sphinxsai.compsu.eduthiazepine from 2-amino-2'-cyanodiphenyl sulfide, both sodium tert-butoxide and potassium tert-butoxide have been shown to be effective in promoting the ring-closure step. patsnap.com The use of these alkoxides is considered safer for post-reaction workup compared to reagents like sodium hydride. google.com Potassium tert-butoxide has also been used to synthesize highly substituted 1,5-benzodiazepine-2,4-diones, demonstrating its utility in the formation of seven-membered heterocyclic rings. researchgate.net Furthermore, potassium tert-butoxide has been shown to catalyze the intramolecular anionic cyclization of (2-alkynylbenzyl)oxy nitriles to prepare substituted benzofuroazepines, highlighting its versatility in promoting complex cyclization reactions. nih.gov It has also been used in a transition-metal-free method for synthesizing dihydroquinazolinones. organic-chemistry.org
| Reagent | Role in Synthesis | Example Reaction | Reference |
| Sodium Hydride | Brønsted base, potential hydride donor | Chichibabin amination of pyridines | orgsyn.orgorgsyn.org |
| Sodium Tert-butoxide | Strong base for cyclization | Ring closure of 2-amino-2'-cyanodiphenyl sulfide | patsnap.com |
| Potassium Tert-butoxide | Strong base for cyclization and condensation | Ring closure of 2-amino-2'-cyanodiphenyl sulfide; synthesis of dihydroquinazolinones | patsnap.comgoogle.comorganic-chemistry.org |
Green Chemistry and Sustainable Synthesis Protocols
In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable synthetic methods in the chemical industry. This trend has also impacted the synthesis of dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11-amine and its precursors.
Environmentally Friendly Methods (e.g., Aqueous Solutions, Heterogeneous Catalysts)
Efforts to develop greener synthetic routes have focused on reducing the use of hazardous organic solvents and employing more sustainable reagents.
One improved process for the synthesis of the key intermediate, dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11(10H)-one, utilizes an aqueous solution for the reduction of the nitro group in 2-nitrodiphenyl sulfide. sphinxsai.com This method employs a mixture of iron powder and ammonium (B1175870) chloride in water, offering an environmentally benign alternative to traditional reduction methods that often use harsh reagents and organic solvents. sphinxsai.compsu.edu
Another approach involves the use of heterogeneous metal catalysts for the reduction of the nitro group in 2-(2-nitrophenylsulfuryl)benzoic acid to 2-(2-aminophenylsulfuryl)benzoic acid. google.com This reaction is carried out in the presence of hydrogen gas and a heterogeneous catalyst in a solvent like water or alcohol, minimizing the need for organic solvents. The subsequent cyclization of the amino acid can then be performed directly, which is both economical and environmentally friendly. google.com
Microwave-Assisted and Solvent-Free Synthesis Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.
A microwave-assisted strategy has been reported for the synthesis of dibenzo[b,f] sphinxsai.compsu.eduthiazepines. mdpi.comresearchgate.net For example, a palladium-catalyzed one-pot reaction to synthesize these compounds from 2-bromobenzaldehyde (B122850) and 2-aminobenzenethiols was accelerated by microwave irradiation. researchgate.net
While specific solvent-free syntheses for dibenzo[b,f] sphinxsai.compsu.eduthiazepin-11-amine are not extensively detailed in the provided context, the principles of solvent-free or solid-state reactions are a key aspect of green chemistry. These methods reduce waste and the environmental impact associated with solvent use. The development of such protocols for the synthesis of this important scaffold remains an active area of research.
Derivatization Strategies at the C11-Amine Position and Aromatic Ring Substitutions
Introduction of Nitrogenous Side Chains (e.g., Piperazine, Diethylamine)
The functionalization of the dibenzo[b,f] psu.eduthiazepine core at the C11 position with various nitrogenous side chains, such as piperazine and diethylamine, is a common strategy to generate diverse analogues. The typical synthetic route involves the conversion of the lactam, dibenzo[b,f] psu.eduthiazepin-11(10H)-one, into the corresponding 11-chloro-dibenzo[b,f] psu.eduthiazepine intermediate. nih.gov
This is accomplished by refluxing the lactam with phosphorus oxychloride (POCl₃). nih.gov The resulting iminochloride is then reacted with an excess of the desired amine, such as diethylamine or piperazine, to yield the C11-amino substituted dibenzo[b,f] psu.eduthiazepine derivative. tsijournals.comnih.gov For instance, the reaction of 11-chlorodibenzo[b,f] psu.eduthiazepine with diethylamine in toluene (B28343) under reflux conditions affords dibenzo[b,f] psu.eduthiazepin-11-yl-diethyl-amine. nih.gov Similarly, reaction with piperazine leads to the formation of 11-(piperazin-1-yl)dibenzo[b,f] psu.eduthiazepine. tsijournals.com
Table 1: Synthesis of C11-Amine Substituted Dibenzo[b,f] psu.eduthiazepines
| Starting Material | Reagents | Product |
| Dibenzo[b,f] psu.eduthiazepin-11(10H)-one | 1. POCl₃ 2. Diethylamine, Toluene | Dibenzo[b,f] psu.eduthiazepin-11-yl-diethyl-amine nih.gov |
| Dibenzo[b,f] psu.eduthiazepin-11(10H)-one | 1. POCl₃ 2. Piperazine | 11-(Piperazin-1-yl)dibenzo[b,f] psu.eduthiazepine tsijournals.com |
Regioselective Halogenation and Other Substitutions (e.g., Chlorination at Position 2)
Regioselective substitution on the aromatic rings of the dibenzo[b,f] psu.eduthiazepine nucleus allows for the fine-tuning of the molecule's properties. A notable example is the synthesis of 2-chloro-dibenzo[b,f] psu.eduthiazepine-11(10H)-one. This can be achieved through a multi-step process starting from the condensation of o-nitrochlorobenzene with 4-chlorothiophenol (B41493) to yield 2-nitro-4'-chlorodiphenyl sulfide. google.com
Subsequent reduction of the nitro group, acylation with a chloroformate, and a final Friedel-Crafts cyclization reaction using a catalyst like polyphosphoric acid furnishes the desired 2-chloro substituted lactam. google.com This method provides good yields and utilizes readily available starting materials. google.com The 2-chloro derivative can then be further functionalized at the C11 position using the methods described previously.
Table 2: Synthesis of 2-Chloro-dibenzo[b,f] psu.eduthiazepine-11(10H)-one
| Step | Reactants | Reagents/Conditions | Product |
| 1 | o-Nitrochlorobenzene, 4-Chlorothiophenol | Alkali de-acidifying agent, polar organic solvent, 0-100 °C | 2-Nitro-4'-chlorodiphenyl sulfide google.com |
| 2 | 2-Nitro-4'-chlorodiphenyl sulfide | Reduction | 2-Amino-4'-chlorodiphenyl sulfide google.com |
| 3 | 2-Amino-4'-chlorodiphenyl sulfide | Chloroformate | 2-(Phenoxycarbonylamino)-4'-chlorodiphenyl sulfide google.com |
| 4 | 2-(Phenoxycarbonylamino)-4'-chlorodiphenyl sulfide | Polyphosphoric acid, 100-160 °C | 2-Chloro-dibenzo[b,f] psu.eduthiazepine-11(10H)-one google.com |
Cross Dehydrogenative Coupling (CDC) Protocols for C11 Functionalization (e.g., Phosphonation)
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method for forming C-C and C-heteroatom bonds. An efficient silver(I)-catalyzed CDC protocol has been developed for the direct phosphonation of dibenzo[b,f] psu.eduthiazepines at the C11 position. researchgate.net
This method involves the reaction of a substituted dibenzothiazepine with a dialkoxyl or diaryl H-phosphite in the presence of a silver nitrate (B79036) catalyst and potassium persulfate as an oxidant. researchgate.net This approach allows for the introduction of a variety of phosphonate (B1237965) groups at the C11 position, offering a direct route to functionalized derivatives with potential applications in medicinal chemistry. researchgate.net The reaction proceeds in high yields and demonstrates good functional group tolerance. researchgate.net
Multi-component Reactions (e.g., Ugi reactions) for Structural Diversity
Multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), offer a highly efficient strategy for generating molecular diversity from simple starting materials in a single step. wikipedia.orgorganic-chemistry.org The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org
The versatility of the Ugi reaction allows for the incorporation of the dibenzo[b,f] psu.eduthiazepin-11-amine scaffold as the amine component. This would enable the rapid synthesis of a library of complex molecules with diverse side chains. The reaction is known for its high atom economy and generally high yields. wikipedia.org The products of such reactions, which are peptidomimetics, could have potential pharmaceutical applications. organic-chemistry.org By varying the aldehyde, carboxylic acid, and isocyanide components, a vast chemical space can be explored, leading to the discovery of novel dibenzo[b,f] psu.eduthiazepine derivatives. wikipedia.orgbeilstein-journals.org
Structural Elucidation and Conformational Analysis of Dibenzo B,f 1 2 Thiazepin 11 Amine Scaffolds
Crystallographic Studies and Three-Dimensional Architecture
The precise three-dimensional arrangement of dibenzo[b,f] nih.govnih.govthiazepin-11-amine and its derivatives has been elucidated through detailed crystallographic studies.
Single-Crystal X-ray Diffraction Analysis of Dibenzo[b,f]nih.govnih.govthiazepin-11-amine Derivatives
Single-crystal X-ray diffraction is a pivotal technique for determining the exact molecular structure of these compounds. For instance, the analysis of dibenzo[b,f] nih.govnih.govthiazepin-11-yl-diethyl-amine, obtained as crystals from a water/DMSO solution, provided detailed insights into its solid-state conformation. nih.gov The crystallographic data for this derivative, C₁₇H₁₈N₂S, revealed a monoclinic crystal system. nih.gov Such analyses are crucial for validating the three-dimensional arrangement and understanding the intramolecular and intermolecular forces at play.
Conformational Analysis of the Central Seven-Membered Thiazepine Ring (e.g., Boat Conformation)
The central seven-membered thiazepine ring is a defining feature of the dibenzo[b,f] nih.govnih.govthiazepine scaffold. researchgate.net Crystallographic studies consistently show that this ring adopts a boat conformation. nih.govresearchgate.net In this conformation, the sulfur atom is located at the "bow" and the N-C bond forms the "stern". nih.gov For the dibenzo[b,f] nih.govnih.govthiazepin-11-yl-diethyl-amine derivative, the basal plane of the boat is formed by atoms C1, C2, C8, and C9. nih.gov The deviation from a perfect boat conformation is minimal, as indicated by an asymmetry index (ΔCs) of 3.97°. nih.gov The bow and stern angles for this derivative are 51.04(8)° and 41.89(8)°, respectively. nih.gov
Intermolecular Interactions and Crystal Packing Phenomena
The solid-state arrangement of dibenzo[b,f] nih.govnih.govthiazepin-11-amine derivatives is governed by a network of weak intermolecular interactions, which dictate the crystal packing. nih.govresearchgate.net
Investigation of C-H···π Interactions in Solid-State Structures
Alongside hydrogen bonding, C-H···π interactions play a role in the crystal packing of these compounds. nih.govresearchgate.net These interactions, where a C-H bond points towards the electron-rich π system of an aromatic ring, are also observed in the solid-state structure of dibenzo[b,f] nih.govnih.govthiazepin-11-yl-diethyl-amine. nih.govresearchgate.net In this particular derivative, a notably short C-H···π interaction has been identified. nih.govresearchgate.net The combination of C-H···N and C-H···π interactions results in the formation of molecular chains that propagate along the c-axis direction of the crystal. nih.govresearchgate.net
Structure Activity Relationship Sar and Ligand Design for Dibenzo B,f 1 2 Thiazepin 11 Amine Derivatives
Impact of Substituents at Specific Positions on Pharmacological Profile (e.g., 2- and 11-positions)
The pharmacological activity and selectivity of dibenzo[b,f] nih.govthiazepin-11-amine derivatives can be finely tuned by introducing various substituents at specific positions on the tricyclic scaffold, most notably at the 2- and 11-positions.
The 11-position is a critical attachment point for various side chains that profoundly influence the compound's properties. For instance, the introduction of a piperazine (B1678402) ring at this position is a common strategy in the development of antipsychotic agents. nih.govtsijournals.com The nature of the substituent on this piperazine ring can further modulate activity. For example, novel derivatives with an N-(1-(4-(dibenzo[b,f] nih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) moiety have been synthesized and shown to exhibit anticancer activities. nih.gov
The 2-position of the dibenzo[b,f] nih.govthiazepine ring system is another key site for modification. In related dibenzo[b,f] nih.govoxazepine structures, the position of chlorine substitution has been shown to toggle receptor selectivity, particularly between histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors. nih.gov This highlights the importance of the substitution pattern on the aromatic rings for directing the ligand to specific biological targets. While the provided data focuses more on the 11-position, the principles of substituent effects on aromatic rings in similar tricyclic systems suggest that modifications at the 2-position of dibenzo[b,f] nih.govthiazepin-11-amine would also significantly impact its pharmacological profile.
Table 1: Impact of Substituents on Biological Activity
| Position of Substitution | Substituent Type | Resulting Biological Activity | Reference |
|---|---|---|---|
| 11-position | Piperazine derivatives | Anticancer activity | nih.gov |
| 2-position (in related oxazepines) | Chlorine | Modulates receptor selectivity | nih.gov |
Computational Modeling and Docking Studies in SAR Elucidation
Computational methods are indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern the activity of dibenzo[b,f] nih.govthiazepin-11-amine derivatives. These techniques allow for the prediction of binding modes and affinities, guiding the synthesis of more potent and selective compounds.
Prediction of Ligand-Target Binding Poses and Affinities (e.g., Glide SP)
Molecular docking programs like Glide are widely used to predict how a ligand will bind to the active site of a target protein. fums.ac.ir This process involves generating various possible conformations (poses) of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov For dibenzo[b,f] nih.govthiazepin-11-amine derivatives, docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com The accuracy of these predictions is vital for understanding the SAR and for designing new molecules with improved binding characteristics. biorxiv.org
The Standard Precision (SP) mode of Glide is often used for initial screening of large compound libraries, while the Extra Precision (XP) mode can provide more refined predictions of binding affinity. fums.ac.ir These computational predictions of ligand binding strength are essential for prioritizing compounds for further experimental testing. fums.ac.ir
In Silico Screening and Prioritization of Novel Synthetic Targets
In silico screening, or virtual screening, leverages computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. samipubco.com This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.
For dibenzo[b,f] nih.govthiazepin-11-amine derivatives, virtual screening can be used to explore a wide range of potential substituents and predict their impact on binding affinity and selectivity. samipubco.com By combining molecular docking with other computational techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular dynamics simulations, researchers can build predictive models that relate the chemical structure of the derivatives to their biological activity. nih.govnih.gov These models help in prioritizing the most promising novel synthetic targets for development as potential new drugs. nih.gov
Table 2: Computationally Studied Dibenzo[b,f] nih.govthiazepin-11-amine Derivatives and Analogs
| Compound/Derivative Class | Computational Method | Target/Application | Key Finding | Reference |
|---|---|---|---|---|
| N-(1-(4-(dibenzo[b,f] nih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives | Molecular Docking | Sirtuins (Anticancer) | Potential mechanism of action through sirtuin inhibition | nih.gov |
| Dibenzo[b,f] nih.govoxepine derivatives | Molecular Dynamics, Docking | Histamine H1 Receptor | Tricyclic core binding mode similar to doxepine | nih.gov |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | 3D-QSAR, Molecular Docking, MD Simulations | CDK2/4/6 (Anticancer) | Identification of key structural interactions for inhibitory activity | nih.gov |
Drug Discovery and Development Landscape for Dibenzo B,f 1 2 Thiazepin 11 Amine Scaffolds
Dibenzo[b,f]benchchem.comresearchgate.netthiazepin-11-amine as a Core Scaffold for Rational Drug Design
The dibenzo[b,f] researchgate.netthiazepine framework is recognized as a "privileged structure" in the field of medicinal chemistry, a term designated for molecular scaffolds capable of providing high-affinity ligands for multiple, diverse biological receptors. nih.govresearchgate.net This unique tricyclic system, which consists of a central seven-membered thiazepine ring fused to two benzene (B151609) rings, possesses a broad spectrum of medical applications. nih.govresearchgate.net Its derivatives are integral to the treatment of psychiatric conditions such as schizophrenia and depression. ontosight.ai
The structural characteristics of the dibenzo[b,f] researchgate.netthiazepine scaffold are key to its pharmacological versatility. These features include:
A distinctive "butterfly" conformation resulting from the fusion of the rings. researchgate.net
A secondary amine group that can be modified.
An oxidizable sulfur atom within the tricyclic system.
Table 1: Examples of Marketed Drugs Based on the Dibenzo[b,f] researchgate.netthiazepine Scaffold
| Drug Name | Chemical Class | Primary Therapeutic Application |
|---|---|---|
| Quetiapine | Dibenzo[b,f] researchgate.netthiazepine derivative | Antipsychotic (Schizophrenia, Bipolar Disorder) researchgate.netsphinxsai.com |
| Clotiapine | Dibenzo[b,f] researchgate.netthiazepine derivative | Antipsychotic researchgate.net |
Lead Identification and Optimization Strategies for Novel Therapeutic Candidates
The process of discovering new drugs from the dibenzo[b,f] researchgate.netthiazepine scaffold begins with identifying and optimizing lead compounds. A frequent starting material for the synthesis of new derivatives is the tricyclic lactam, dibenzo[b,f] researchgate.netthiazepin-11(10H)-one. nih.govsphinxsai.compsu.edutsijournals.com A common synthetic pathway involves the conversion of this lactam into an iminochloride intermediate, 11-chlorodibenzo[b,f] researchgate.netthiazepine, by refluxing it with phosphorus oxychloride. nih.gov This reactive intermediate can then undergo nucleophilic substitution with a wide array of amines to generate a library of novel compounds. nih.gov
Optimization strategies focus on modifying the core structure to improve target affinity, selectivity, and pharmacokinetic properties. This can involve the introduction of various chemical moieties, such as piperazine (B1678402) or morpholine (B109124) rings. For example, a study investigating derivatives for antidepressant-like effects in animal models found that certain modifications led to significant reductions in depressive behaviors, indicating the potential for developing new antidepressants with better safety profiles.
Structure-activity relationship (SAR) studies are pivotal in guiding these optimizations. In one study focused on developing treatments for neuropathic pain, researchers synthesized a series of tianeptine (B1217405) derivatives based on a related dibenzothiazepine structure. nih.gov They discovered that the nature of a linker chain critically affected the compound's ability to inhibit neurotransmitter transporters. nih.gov Specifically, a derivative with a secondary amine in the linker (Compound 17) showed the most potent inhibitory activity at human dopamine (B1211576) (hDAT), serotonin (B10506) (hSERT), and norepinephrine (B1679862) (hNET) transporters among the studied compounds. nih.gov
Table 2: Lead Optimization of Dibenzothiazepine Derivatives for Neurotransmitter Transporter Inhibition
| Compound | Linker Modification | hDAT IC₅₀ (μM) | hSERT IC₅₀ (μM) | hNET IC₅₀ (μM) |
|---|---|---|---|---|
| Tianeptine | Heptanoic acid linker | >10 | 1.14 | 2.12 |
| Compound 17 | Secondary amine linker | 2.01 | 0.026 | 0.154 |
Data adapted from a study on multifunctional compounds for neuropathic pain, demonstrating how linker modification optimizes inhibitory activity. nih.gov
To enhance efficiency and environmental sustainability, particularly for industrial-scale production, researchers have developed "one-pot" synthesis methods. researchgate.nettsijournals.comtsijournals.com These streamlined processes combine multiple reaction steps without isolating intermediates, thereby reducing solvent waste and production costs. tsijournals.com
Development of Dibenzo[b,f]benchchem.comresearchgate.netthiazepin-based Prodrugs and Targeted Conjugates
To overcome pharmaceutical challenges such as poor membrane penetration, instability, or off-target effects, the dibenzo[b,f] researchgate.netthiazepin-11-amine scaffold can be incorporated into prodrugs or targeted drug conjugates. The amine group is a key functional handle for such modifications. nih.gov A prodrug strategy involves temporarily masking this amine group to improve a drug's properties, with the active drug being released at the target site through enzymatic or chemical reactions. nih.gov This approach can enhance penetration of biological barriers like the blood-brain barrier, a common challenge for drugs targeting the central nervous system. nih.gov
Targeted conjugates represent a more sophisticated approach to drug delivery. Antibody-drug conjugates (ADCs), for instance, link a potent cytotoxic agent to a monoclonal antibody that specifically targets antigens on the surface of cancer cells. nih.govmdpi.com While no ADCs using a dibenzo[b,f] researchgate.netthiazepine derivative as the cytotoxic payload are currently marketed, the principle is applicable. Given that certain derivatives of the scaffold have demonstrated anticancer properties, they could potentially be developed as payloads for ADCs, enabling targeted delivery to tumors and improving the therapeutic index of the cytotoxic agent. mdpi.comnih.gov
Another emerging strategy is the creation of peptide-drug conjugates (PDCs). mdpi.com In this approach, a therapeutic small molecule is linked to a peptide. This can combine the benefits of small molecule chemistry with the biological advantages of peptides, such as improved targeting or altered pharmacological activity. mdpi.com A dibenzo[b,f] researchgate.netthiazepine-based therapeutic could be conjugated to a peptide that facilitates its transport to a specific organ or cell type, thereby concentrating its effect where it is needed most. The use of amino acids as promoieties is another well-established prodrug strategy that can improve cellular transport via amino acid transporters. mdpi.com
Emerging Research Directions and Future Therapeutic Applications in Psychiatry and Beyond
While the dibenzo[b,f] researchgate.netthiazepine scaffold is firmly established in psychiatry, ongoing research is revealing its potential across a much broader therapeutic landscape. The versatility of this privileged structure continues to inspire the exploration of new medical applications.
Emerging research directions include:
Neuroprotection: Certain dibenzo[b,f] researchgate.netthiazepine derivatives have exhibited neuroprotective qualities, suggesting they could be investigated as potential treatments for neurodegenerative diseases. ontosight.ai
Neuropathic Pain: As demonstrated by SAR studies, derivatives are being actively developed as multifunctional agents for the management of neuropathic pain by targeting multiple neurotransmitter systems. nih.gov
Oncology: The scaffold is being explored for its anticancer potential. researchgate.net Related structures, such as rigid dibenzo[b,f]azepines, have been designed as topoisomerase II inhibitors for the treatment of leukemia, indicating a possible avenue for dibenzothiazepine derivatives as well. nih.gov
Antimicrobial and Antiviral Agents: The broader class of benzothiazepines has shown promise as antimicrobial and antiviral compounds, an area that warrants further investigation for dibenzo[b,f] researchgate.netthiazepine derivatives.
HDAC6 Inhibition: Derivatives of this scaffold have been identified as potential inhibitors of histone deacetylase 6 (HDAC6), a target implicated in various diseases, including cancer and neurological disorders.
Materials Science: Beyond medicine, the unique chemical properties of this scaffold have found use in non-biological applications. Dibenzo[b,f] researchgate.netthiazepin-based polymers have been synthesized that exhibit superior tensile strength, opening up potential industrial uses.
Future research will likely focus on designing derivatives with higher selectivity for specific receptor subtypes to create more targeted therapies with fewer side effects. Furthermore, the development of deuterated analogues, such as Dibenzo[b,f] researchgate.netthiazepin-11-amine-D4, serves a critical role in research as stable internal standards for analytical chemistry and for conducting precise pharmacokinetic and metabolic studies.
Advanced Analytical Techniques for Characterization of Dibenzo B,f 1 2 Thiazepin 11 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of a dibenzothiazepine derivative will typically exhibit a complex pattern of signals in the aromatic region, arising from the protons on the two benzene (B151609) rings. The chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the rings and the conformation of the seven-membered thiazepine ring. The protons of the amine group and any substituents on it will also give rise to characteristic signals. For instance, in related tetrahydro-1,4-benzothiazepines, the molecule can exist as two interconverting chair-like conformers, which can be studied by variable temperature NMR. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the thiazepine ring, and any side chains are diagnostic of their local electronic environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. The assignment of both ¹H and ¹³C NMR spectra is often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon connectivities. rsc.org
Illustrative ¹H and ¹³C NMR Data for a Dibenzo[b,f] japsonline.comresearchgate.netthiazepine Derivative:
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.8 (m) | 120.0 - 150.0 |
| NH Proton | 10.5 (s) (for lactam) | - |
| C=N Carbon | - | ~170.0 |
| Aromatic Carbons | - | 120.0 - 150.0 |
Note: The data presented is generalized for the dibenzothiazepine core. Specific shifts will vary based on substitution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
For Dibenzo[b,f] japsonline.comresearchgate.netthiazepin-11-amine, the molecular ion peak ([M]⁺) in the mass spectrum will confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of dibenzothiazepines under electron ionization (EI) typically involves characteristic losses of substituents and cleavages of the thiazepine ring. The study of these fragmentation pathways can help to confirm the structure of the molecule. For instance, in related benzodiazepines, common fragmentation includes the loss of groups attached to the diazepine (B8756704) ring and cleavage of the ring itself. nih.govresearchgate.net
Expected Fragmentation Pattern for Dibenzo[b,f] japsonline.comresearchgate.netthiazepin-11-amine:
| Fragment Ion | Proposed Structure |
| [M]⁺ | Intact Molecule |
| [M-NH₂]⁺ | Loss of the amine group |
| [M-S]⁺ | Loss of the sulfur atom |
| Further fragments | Cleavage of the thiazepine ring |
Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Dibenzo[b,f] japsonline.comresearchgate.netthiazepin-11-amine and for monitoring the progress of its synthesis. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed for the analysis of such compounds.
A typical HPLC method for a dibenzothiazepine derivative would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. japsonline.comijprajournal.comorientjchem.org Detection is usually performed using a UV detector at a wavelength where the compound exhibits strong absorbance, often in the range of 220-300 nm. japsonline.com The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. Impurities can be detected as additional peaks in the chromatogram, and their levels can be quantified. waters.com
Typical HPLC Parameters for Analysis of a Dibenzo[b,f] japsonline.comresearchgate.netthiazepine Compound:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) ijprajournal.com |
| Flow Rate | 1.0 mL/min ijprajournal.com |
| Detection | UV at 292 nm ijprajournal.com |
| Injection Volume | 20 µL japsonline.com |
| Temperature | 25 °C japsonline.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.
For Dibenzo[b,f] japsonline.comresearchgate.netthiazepin-11-amine, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, the C=N bond of the imine within the thiazepine ring, and the C-S bond. The aromatic C-H and C=C stretching and bending vibrations will also be prominent. In related benzodiazepines, the C=O stretching of a lactam group is a very strong and characteristic band around 1690 cm⁻¹, while the C=N stretch appears near 1610 cm⁻¹. nih.govresearchgate.net
Expected IR Absorption Bands for Dibenzo[b,f] japsonline.comresearchgate.netthiazepin-11-amine:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Amine) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (Imine) | Stretching | 1640 - 1690 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1080 - 1360 |
| C-S | Stretching | 600 - 800 |
Note: These are general ranges and the exact positions of the bands can be influenced by the molecular structure and intermolecular interactions.
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography
For the dibenzo[b,f] japsonline.comresearchgate.netthiazepine scaffold, XRD studies have revealed a characteristic "butterfly-like" conformation, where the two benzene rings are angled with respect to each other. researchgate.netnih.gov The central seven-membered thiazepine ring typically adopts a boat conformation. researchgate.netnih.gov The analysis of the crystal packing can also reveal intermolecular interactions such as hydrogen bonding and C-H···π interactions, which influence the physical properties of the solid. researchgate.netnih.gov
Crystallographic data for a closely related derivative, Dibenzo[b,f] japsonline.comresearchgate.netthiazepin-11-yl-diethyl-amine, provides valuable insight into the structural features of this class of compounds. researchgate.net
Crystallographic Data for Dibenzo[b,f] japsonline.comresearchgate.netthiazepin-11-yl-diethyl-amine:
| Parameter | Value |
| Molecular Formula | C₁₇H₁₈N₂S researchgate.net |
| Molecular Weight | 282.40 researchgate.net |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 12.0137 (2) nih.gov |
| b (Å) | 8.2257 (1) nih.gov |
| c (Å) | 15.0513 (2) nih.gov |
| β (°) | 102.952 (1) nih.gov |
| Volume (ų) | 1449.54 (4) nih.gov |
| Dihedral Angle between Benzene Rings (°) | 75.92 (5) researchgate.netnih.gov |
Data obtained from the crystallographic study of Dibenzo[b,f] japsonline.comresearchgate.netthiazepin-11-yl-diethyl-amine. researchgate.netnih.gov
Q & A
What are the key considerations for synthesizing Dibenzo[b,f][1,4]thiazepin-11-amine derivatives with high purity?
Answer:
The synthesis typically starts with the tricyclic lactam dibenzo[b,f][1,4]thiazepin-11(10H)-one, which undergoes chlorination with phosphorus oxychloride to form the iminochloride intermediate. Subsequent nucleophilic substitution with diethylamine yields the target compound. Critical parameters include:
- Reaction atmosphere : Use of nitrogen to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., acetone-ethanol mixtures) enhance reaction efficiency .
- Purification : Crystallization from dichloromethane/hexane ensures high purity (>95%) .
How does the boat conformation of the thiazepine ring influence the compound’s biological activity?
Answer:
The central thiazepine ring adopts a boat conformation, with deviations quantified by the asymmetry index (ΔCs = 3.97°) . This conformation creates a "butterfly-like" structure, where:
- The dihedral angle (104.08°) between benzene rings affects receptor binding .
- Partial sp² hybridization at N2 (bond length = 1.368 Å) enhances π-π stacking with aromatic residues in target proteins .
- C–H···N and C–H···π interactions stabilize molecular packing, which may correlate with pharmacokinetic stability .
What analytical techniques are recommended for resolving structural contradictions in polymorphic forms?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., N2–C7 = 1.368 Å) and angles (stern angle = 41.89°) to confirm conformation .
- Thermogravimetric analysis (TGA) : Differentiates polymorphs based on decomposition profiles (e.g., melting point = 265°C for the pure form) .
- HPLC-MS : Detects impurities like 11-(4-nitrosopiperazin-1-yl)dibenzo[b,f][1,4]thiazepine (MW = 324.40 g/mol) arising from side reactions .
How can researchers design derivatives to optimize H1 and 5-HT2A receptor modulation?
Answer:
Patent data suggest:
- Piperazine substitutions : Introducing 3-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)propanoic acid derivatives improves binding to H1/5-HT2A receptors.
- Stereoelectronic tuning : Electron-withdrawing groups (e.g., nitro at position 4) enhance affinity but may increase toxicity .
- In silico modeling : Docking studies using the compound’s butterfly conformation predict interactions with receptor hydrophobic pockets .
What methodologies are effective in analyzing impurities during scale-up synthesis?
Answer:
- UPLC-PDA : Resolves structurally similar impurities like This compound (Impurity U) and 4-morpholino derivatives (Impurity T) with a detection limit of 0.1% .
- NMR spectroscopy : ¹H-NMR (400 MHz) identifies residual solvents (e.g., dichloromethane δ = 5.32 ppm) and unreacted intermediates .
- Stability testing : Storage at -20°C under inert gas prevents degradation of the amine moiety .
How do solvent polarity and temperature affect crystallization outcomes?
Answer:
- Solvent polarity : Low-polarity solvents (e.g., hexane) yield smaller crystals (0.20 × 0.18 × 0.03 mm) with higher density (1.294 Mg/m³) .
- Temperature control : Crystallization at 150 K minimizes thermal motion artifacts in SCXRD data .
- Additive screening : Trace acetic acid (0.5% v/v) reduces twinning defects in the monoclinic P21/c lattice .
What strategies address discrepancies in biological activity across analogs?
Answer:
- SAR studies : Compare substituents at position 11; diethylamino groups improve blood-brain barrier penetration vs. morpholino groups .
- Pharmacophore mapping : Overlay crystal structures to identify conserved interaction sites (e.g., sulfur’s role in H-bonding) .
- Metabolic profiling : LC-MS/MS detects N-dealkylated metabolites that may reduce efficacy .
How can computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : LogP = 3.2 (±0.2) suggests moderate lipophilicity, aligning with oral bioavailability studies .
- Molecular dynamics (MD) : Simulates the thiazepine ring’s flexibility (ΔCs = 3.97°) under physiological conditions .
- QSAR models : Correlate in vitro IC₅₀ values (e.g., 5-HT2A inhibition) with electronic parameters (Hammett σ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
